Cas no 1806543-04-3 (3-Fluoro-2-iodopyridine-4-carbonyl chloride)

3-Fluoro-2-iodopyridine-4-carbonyl chloride is a versatile halogenated pyridine derivative used as a key intermediate in organic synthesis and pharmaceutical research. Its reactive carbonyl chloride group enables efficient acylation reactions, while the fluorine and iodine substituents enhance its utility in cross-coupling and functionalization processes. The compound's distinct substitution pattern offers regioselectivity advantages in the construction of complex heterocyclic frameworks. It is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its ability to introduce both fluorine and iodine motifs, which can influence pharmacokinetic properties. The high purity and stability of this reagent make it suitable for demanding synthetic applications.
3-Fluoro-2-iodopyridine-4-carbonyl chloride structure
1806543-04-3 structure
Product name:3-Fluoro-2-iodopyridine-4-carbonyl chloride
CAS No:1806543-04-3
MF:C6H2ClFINO
MW:285.442056179047
CID:4802381

3-Fluoro-2-iodopyridine-4-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-2-iodopyridine-4-carbonyl chloride
    • Inchi: 1S/C6H2ClFINO/c7-5(11)3-1-2-10-6(9)4(3)8/h1-2H
    • InChI Key: NMUGCHXVTFMGHB-UHFFFAOYSA-N
    • SMILES: IC1C(=C(C(=O)Cl)C=CN=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 169
  • XLogP3: 2.1
  • Topological Polar Surface Area: 30

3-Fluoro-2-iodopyridine-4-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029006033-500mg
3-Fluoro-2-iodopyridine-4-carbonyl chloride
1806543-04-3 95%
500mg
$1,668.15 2022-03-31
Alichem
A029006033-1g
3-Fluoro-2-iodopyridine-4-carbonyl chloride
1806543-04-3 95%
1g
$2,923.95 2022-03-31
Alichem
A029006033-250mg
3-Fluoro-2-iodopyridine-4-carbonyl chloride
1806543-04-3 95%
250mg
$931.00 2022-03-31

Additional information on 3-Fluoro-2-iodopyridine-4-carbonyl chloride

Professional Introduction to 3-Fluoro-2-iodopyridine-4-carbonyl chloride (CAS No. 1806543-04-3)

3-Fluoro-2-iodopyridine-4-carbonyl chloride is a highly versatile intermediate in the field of pharmaceutical and agrochemical synthesis. This compound, identified by its CAS number CAS No. 1806543-04-3, has garnered significant attention due to its unique structural properties and broad applicability in organic transformations. The presence of both fluoro and iodine substituents on a pyridine core makes it an attractive building block for the development of novel bioactive molecules.

The fluoro group in the molecule imparts specific electronic and steric effects that can modulate the reactivity and biological activity of the resulting compounds. Fluorinated pyridines are well-documented in medicinal chemistry for their ability to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles of drug candidates. In contrast, the iodine substituent serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of intricate heterocycles that are prevalent in modern pharmaceuticals.

The 4-carbonyl chloride moiety is another critical feature of this compound, providing a highly reactive site for nucleophilic addition reactions. This functionality is particularly valuable in constructing amide or ester linkages, which are ubiquitous in biologically active molecules. The carbonyl chloride group is known for its rapid reaction with amines and alcohols, facilitating the efficient formation of these key pharmacophoric elements. Such reactivity makes 3-Fluoro-2-iodopyridine-4-carbonyl chloride an indispensable tool in synthetic laboratories aiming to develop new therapeutic agents.

In recent years, there has been a surge in research focused on developing treatments for various diseases, including cancer and infectious disorders. The compound CAS No. 1806543-04-3 has been leveraged in several cutting-edge studies to create novel inhibitors targeting specific enzymes or receptors involved in disease pathways. For instance, researchers have utilized this intermediate to synthesize small-molecule probes that disrupt protein-protein interactions critical for cancer progression. The ability to rapidly modify the pyridine core with fluorine and iodine substituents allows for fine-tuning of binding properties, leading to compounds with enhanced selectivity and potency.

The pharmaceutical industry has also explored the use of fluorinated pyridines in the development of next-generation antiviral and antibacterial agents. The unique electronic properties of fluorine atoms can influence the conformational flexibility and charge distribution of drug molecules, thereby improving their interaction with biological targets. Additionally, the iodine atom provides a convenient site for further derivatization, enabling the construction of complex scaffolds that mimic natural products or known bioactive entities. This combination of features has made 3-Fluoro-2-iodopyridine-4-carbonyl chloride a preferred choice for medicinal chemists seeking innovative synthetic routes.

Agricultural research has similarly benefited from the versatility of this compound. Fluorinated heterocycles are increasingly being incorporated into agrochemicals due to their enhanced stability against environmental degradation and improved efficacy against pests and pathogens. The reactivity of the carbonyl chloride group allows for the facile introduction of diverse functional groups, enabling the design of compounds with tailored biological activities. Recent studies have demonstrated its utility in synthesizing novel herbicides and fungicides that offer improved performance while maintaining environmental safety.

The synthetic methodologies involving CAS No. 1806543-04-3 continue to evolve with advancements in catalytic systems and reaction optimization techniques. Transition-metal-catalyzed cross-coupling reactions have been particularly instrumental in expanding the scope of applications for this intermediate. By leveraging palladium, copper, or nickel catalysts, researchers can efficiently construct carbon-carbon bonds under mild conditions, facilitating the assembly of complex molecular frameworks. These developments have not only streamlined synthetic processes but also opened new avenues for exploring structure-function relationships in drug discovery.

The future prospects for this compound are promising, with ongoing investigations aimed at uncovering novel synthetic applications and expanding its utility in diverse fields. As our understanding of molecular interactions grows, so does the demand for sophisticated intermediates like 3-Fluoro-2-iodopyridine-4-carbonyl chloride. Its unique combination of reactivity features positions it as a cornerstone material in modern organic synthesis, driving innovation across multiple sectors including pharmaceuticals, agrochemicals, and materials science.

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